molecular formula C17H20F3N7O B2735687 4-(6-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine CAS No. 2415573-34-9

4-(6-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine

Cat. No.: B2735687
CAS No.: 2415573-34-9
M. Wt: 395.39
InChI Key: WXGYEDUYEMCEBV-UHFFFAOYSA-N
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Description

4-(6-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperazine ring, a pyridazine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The piperazine ring is then attached to the pyrimidine ring, and the pyridazine ring is subsequently introduced. Finally, the morpholine ring is added to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(6-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

4-(6-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(6-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(6-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine: shares structural similarities with other trifluoromethyl-substituted pyrimidine derivatives.

    Pyridazine and Piperazine Derivatives: Compounds containing these rings are often studied for their pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which can result in unique biological activities and chemical reactivity. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s properties, making it a valuable target for research and development.

Properties

IUPAC Name

4-[6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N7O/c18-17(19,20)13-3-4-21-16(22-13)27-7-5-25(6-8-27)14-1-2-15(24-23-14)26-9-11-28-12-10-26/h1-4H,5-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGYEDUYEMCEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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